Butyl 3-(methylthio)propanoate

CAS No.:

Cat. No.: VC1921420

Molecular Formula: C8H16O2S

Molecular Weight: 176.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H16O2S |

|---|---|

| Molecular Weight | 176.28 g/mol |

| IUPAC Name | butyl 3-methylsulfanylpropanoate |

| Standard InChI | InChI=1S/C8H16O2S/c1-3-4-6-10-8(9)5-7-11-2/h3-7H2,1-2H3 |

| Standard InChI Key | AOUVGXHIHWHVEM-UHFFFAOYSA-N |

| SMILES | CCCCOC(=O)CCSC |

| Canonical SMILES | CCCCOC(=O)CCSC |

Introduction

Chemical Identity and Structure

Basic Information

Butyl 3-(methylthio)propanoate is characterized by the following identifiers:

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₆O₂S |

| Molecular Weight | 176.28 g/mol |

| IUPAC Name | butyl 3-methylsulfanylpropanoate |

| InChI | InChI=1S/C8H16O2S/c1-3-4-6-10-8(9)5-7-11-2/h3-7H2,1-2H3 |

| InChIKey | AOUVGXHIHWHVEM-UHFFFAOYSA-N |

| SMILES | CCCCOC(=O)CCSC |

| Creation Date | 2007-10-25 |

| Last Modified | 2025-04-05 |

The compound is also recorded in various databases with specific identifiers including ChEBI ID (CHEBI:156073), Nikkaji Number (J2.484.360B), and Wikidata (Q106030547) .

Molecular Structure

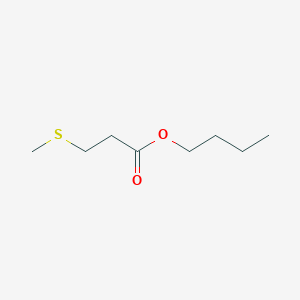

Butyl 3-(methylthio)propanoate consists of a butyl ester group attached to 3-(methylthio)propanoic acid. The compound's structure features:

-

A thioether (sulfide) functional group with a sulfur atom bonded to a methyl group and a propanoate chain

-

An ester linkage connecting the carboxylic acid portion to a butyl chain

The structure can be visualized as a 2D chemical depiction or 3D conformer model as available in various chemical databases such as PubChem .

Physical and Chemical Properties

Physical Properties

The physical properties of butyl 3-(methylthio)propanoate contribute to its behavior in various applications. Although comprehensive data is limited in the available research, the following properties have been documented:

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 176.28 g/mol | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 7 | |

| Exact Mass | 176.08710092 Da |

Chemical Properties

Butyl 3-(methylthio)propanoate exhibits chemical properties characteristic of both ester and sulfide functional groups:

-

As a carboxylic ester, it can undergo hydrolysis under acidic or basic conditions to yield 3-(methylthio)propionic acid and butan-1-ol

-

The sulfide group can be oxidized to sulfoxides or sulfones

-

The compound functions both as a carboxylic ester and a methyl sulfide

Analytical Characterization

Chromatographic Analysis

Gas chromatographic data for butyl 3-(methylthio)propanoate has been reported in studies related to flavor chemistry, particularly in research on yellow passion fruits. The following parameters have been documented:

| Parameter | Value |

|---|---|

| Column Type | Capillary |

| Active Phase | DB-Wax |

| Retention Index (I) | 1748 |

| Column Dimensions | 60 m/0.32 mm/0.25 μm |

| Carrier Gas | H₂ |

| Temperature Program | 3 K/min from 60°C to 220°C |

This chromatographic data was reported by Werkhoff, Güntert, and colleagues in their 1998 publication in the Journal of Agricultural and Food Chemistry titled "Vacuum headspace method in aroma research: flavor chemistry of yellow passion fruits" .

Occurrence and Applications

Natural Occurrence

Butyl 3-(methylthio)propanoate has been identified as a flavor component in yellow passion fruits as reported in the research by Werkhoff and colleagues . This finding suggests the compound may contribute to the characteristic aroma profile of these fruits.

Related Compounds

Structural Analogues

Several structural analogues of butyl 3-(methylthio)propanoate have been documented in the literature:

| Compound | Molecular Formula | Difference from Butyl 3-(methylthio)propanoate |

|---|---|---|

| sec-Butyl 3-(methylthio)propanoate | C₈H₁₆O₂S | Contains a secondary butyl group instead of n-butyl |

| Methyl 3-methylthiopropionate | C₅H₁₀O₂S | Contains a methyl ester group instead of butyl |

| tert-Butyl 3-(phenylsulfanyl)propanoate | C₁₃H₁₈O₂S | Contains a phenyl group attached to sulfur and a tert-butyl ester |

| Butyl propanoate | C₇H₁₄O₂ | Lacks the methylthio group |

The sec-butyl isomer (sec-butyl 3-(methylthio)propanoate) shows a different retention index (1647) compared to the n-butyl isomer (1748) when analyzed under similar gas chromatographic conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume